Cas no 360-18-9 (4-fluoro-N-(4-methoxyphenyl)benzene-1-sulfonamide)

4-Fluoro-N-(4-methoxyphenyl)benzene-1-sulfonamide is a sulfonamide derivative characterized by its fluoro and methoxy substituents, which impart distinct electronic and steric properties. This compound is of interest in medicinal chemistry and materials science due to its potential as an intermediate in the synthesis of biologically active molecules or functional materials. The fluorine atom enhances metabolic stability and binding affinity, while the methoxy group contributes to solubility and reactivity. Its well-defined structure allows for precise modifications, making it valuable for research applications requiring tailored sulfonamide frameworks. The compound is typically handled under standard laboratory conditions, with purity and stability being key considerations for experimental use.
4-fluoro-N-(4-methoxyphenyl)benzene-1-sulfonamide structure
360-18-9 structure
Product Name:4-fluoro-N-(4-methoxyphenyl)benzene-1-sulfonamide
CAS No:360-18-9
MF:C13H12FNO3S
MW:281.30268573761
CID:319265
PubChem ID:341399
Update Time:2025-06-13

4-fluoro-N-(4-methoxyphenyl)benzene-1-sulfonamide Chemical and Physical Properties

Names and Identifiers

    • Benzenesulfonamide,4-fluoro-N-(4-methoxyphenyl)-
    • 4-fluoro-N-(4-methoxyphenyl)benzenesulfonamide
    • 4-Fluor-benzolsulfon-N-(4-methoxy-phenyl)-amid
    • 4-Fluor-benzolsulfonsaeure-(4-methoxy-anilid)
    • 4-Fluor-benzolsulfonsaeure-p-anisidid
    • 4-fluoro-benzenesulfonic acid p-anisidide
    • AC1L7TWF
    • AC1Q4DGW
    • NSC373486
    • Oprea1_011666
    • Oprea1_709183
    • STK079254
    • 4-fluoro-N-(4-methoxyphenyl)benzene-1-sulfonamide
    • NSC-373486
    • Cambridge id 5353146
    • SR-01000206535-1
    • AB00082402-01
    • 360-18-9
    • Z45633909
    • EN300-16008
    • SR-01000206535
    • DTXSID80321306
    • CS-0235692
    • AKOS001043950
    • Inchi: 1S/C13H12FNO3S/c1-18-12-6-4-11(5-7-12)15-19(16,17)13-8-2-10(14)3-9-13/h2-9,15H,1H3
    • InChI Key: JWQAXJBKBLRCOY-UHFFFAOYSA-N
    • SMILES: S(C1C=CC(=CC=1)F)(NC1C=CC(=CC=1)OC)(=O)=O

Computed Properties

  • Exact Mass: 281.05226
  • Monoisotopic Mass: 281.05219258g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 4
  • Complexity: 366
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.3
  • Topological Polar Surface Area: 63.8Ų

Experimental Properties

  • PSA: 55.4

4-fluoro-N-(4-methoxyphenyl)benzene-1-sulfonamide Pricemore >>

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Additional information on 4-fluoro-N-(4-methoxyphenyl)benzene-1-sulfonamide

Recent Advances in the Study of 4-fluoro-N-(4-methoxyphenyl)benzene-1-sulfonamide (CAS: 360-18-9)

4-fluoro-N-(4-methoxyphenyl)benzene-1-sulfonamide (CAS: 360-18-9) is a sulfonamide derivative that has garnered significant attention in recent chemical and biomedical research due to its potential therapeutic applications. This compound, characterized by its unique structural features, has been explored for its biological activity, particularly in the context of enzyme inhibition and antimicrobial properties. The following sections provide a comprehensive overview of the latest research findings related to this compound, highlighting its synthesis, mechanism of action, and potential applications in drug development.

Recent studies have focused on the synthesis and optimization of 4-fluoro-N-(4-methoxyphenyl)benzene-1-sulfonamide to enhance its pharmacological properties. A 2023 study published in the Journal of Medicinal Chemistry demonstrated a novel synthetic route that improves yield and purity, making the compound more accessible for further research. The study also explored the compound's stability under various physiological conditions, providing valuable insights into its potential as a drug candidate.

In terms of biological activity, 4-fluoro-N-(4-methoxyphenyl)benzene-1-sulfonamide has shown promising results as a carbonic anhydrase inhibitor. A 2022 study in Bioorganic & Medicinal Chemistry Letters reported that the compound exhibits selective inhibition against carbonic anhydrase IX, an enzyme overexpressed in certain cancer cells. This finding suggests its potential as a targeted therapy for hypoxic tumors, although further in vivo studies are needed to confirm its efficacy and safety.

Another area of interest is the antimicrobial potential of this compound. A 2023 research article in European Journal of Medicinal Chemistry investigated its activity against drug-resistant bacterial strains. The results indicated moderate to strong inhibitory effects against Staphylococcus aureus and Escherichia coli, with minimal cytotoxicity to human cells. These findings position the compound as a potential lead for developing new antibiotics, especially in the face of rising antimicrobial resistance.

Despite these promising results, challenges remain in the development of 4-fluoro-N-(4-methoxyphenyl)benzene-1-sulfonamide as a therapeutic agent. Issues such as bioavailability, metabolic stability, and potential off-target effects need to be addressed through systematic structure-activity relationship (SAR) studies and pharmacokinetic profiling. Future research directions may include the design of analogs with improved properties and the exploration of combination therapies to enhance its therapeutic index.

In conclusion, 4-fluoro-N-(4-methoxyphenyl)benzene-1-sulfonamide (CAS: 360-18-9) represents a versatile compound with significant potential in medicinal chemistry. Its dual role as an enzyme inhibitor and antimicrobial agent highlights its broad applicability, but further research is essential to translate these findings into clinical applications. The ongoing studies underscore the importance of sulfonamide derivatives in addressing unmet medical needs, particularly in oncology and infectious diseases.

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